Bienvenue dans la boutique en ligne BenchChem!

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

Physicochemical profiling LogP solubility

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a 3-substituted 3,4-dihydroquinoxalin-2(1H)-one bearing a primary alcohol handle. The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold exploited extensively in kinase inhibitor (e.g., JNK3, PLK1/BRD4) and soluble guanylyl cyclase (sGC) activator programs.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 148012-90-2
Cat. No. B132991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS148012-90-2
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(C(=O)N2)CO
InChIInChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13)
InChIKeyYHYHTJWKQDOTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 148012-90-2): A Differentiated Dihydroquinoxalinone Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a 3-substituted 3,4-dihydroquinoxalin-2(1H)-one bearing a primary alcohol handle [1]. The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold exploited extensively in kinase inhibitor (e.g., JNK3, PLK1/BRD4) and soluble guanylyl cyclase (sGC) activator programs [2]. The target compound (C₉H₁₀N₂O₂, MW 178.19 g/mol) exhibits computed LogP = 0.63 and polar surface area (PSA) = 64.85 Ų , positioning it as a moderately hydrophilic, hydrogen-bond-competent building block distinct from both the unsubstituted parent and the fully aromatic 3-(hydroxymethyl)quinoxalin-2(1H)-one series.

Why 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Replaced by Generic Dihydroquinoxalinone Analogs


Although multiple 3-substituted 3,4-dihydroquinoxalin-2(1H)-one analogs are commercially available, direct replacement with the unsubstituted parent (3,4-dihydroquinoxalin-2(1H)-one, CAS 59564-59-9), the 3-methyl analog (CAS 34070-68-3), or the aromatic 3-(hydroxymethyl)quinoxalin-2(1H)-one (CAS 41242-95-9) disregards critical differences in LogP, hydrogen-bond donor/acceptor count, oxidation state, and synthetic derivatization potential that directly impact downstream experimental outcomes . Substitution without evidence can lead to altered solubility, compromised target engagement, or loss of the reactive handle required for late-stage diversification. The quantitative evidence below demonstrates where 3-(hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one provides verifiable differentiation that scientific and industrial users should consider during procurement.

Quantitative Differentiation Evidence for 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 148012-90-2) vs. Closest Analogs


LogP Reduction vs. Unsubstituted 3,4-Dihydroquinoxalin-2(1H)-one Confers Superior Aqueous Compatibility

The hydroxymethyl substituent reduces computed LogP by 0.42 log units compared to the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one parent, translating to measurably higher aqueous compatibility. The target compound has LogP = 0.63 and PSA = 64.85 Ų , whereas the unsubstituted analog (CAS 59564-59-9) has LogP = 1.05 [1]. This ~40% reduction in lipophilicity can be decisive when aqueous solubility is a limiting factor in biochemical assay formats.

Physicochemical profiling LogP solubility drug-likeness

Validated Synthetic Entry into FDA-Recognized Imidazo[1,5-a]quinoxaline Anxiolytic Chemotype

The target compound is explicitly documented as a reactant in the synthesis of imidazo[1,5-a]quinoxalines, a chemotype claimed in US Patent 05541324A1 as anxiolytic and sedative/hypnotic agents acting via the GABA-A/benzodiazepine receptor [1]. The synthetic route uses N-(2-nitrophenyl)-serine methyl ester in the presence of palladium on activated charcoal under hydrogen, delivering the dihydroquinoxalinone intermediate in 86% yield [2]. This validated pathway is not accessible from the 3-methyl or fully aromatic quinoxalinone analogs, which lack the necessary oxidation state and functional group.

Synthetic utility anxiolytic imidazoquinoxaline GABA-A

Increased Hydrogen-Bond Donor Count vs. 3-Methyl Analog Enhances Target Engagement Potential

The target compound possesses three hydrogen-bond donors (HBD = 3) and three hydrogen-bond acceptors (HBA = 3) [1], whereas the closest alkyl analog, 3-methyl-3,4-dihydroquinoxalin-2(1H)-one, has HBD = 2 and HBA = 2 . The additional HBD/HBA pair originates from the primary alcohol, which can act simultaneously as a hydrogen-bond donor and acceptor. This difference is structurally significant for binding to protein pockets that require a hydroxyl anchor, such as the acetyl-lysine binding pocket of BET bromodomains, where related 3-(hydroxymethyl)-dihydroquinoxalinones have demonstrated measurable affinity (IC₅₀ = 650 nM against BRD4-BD1) [2].

Hydrogen bonding structure-activity relationship scaffold comparison medicinal chemistry

Chiral Resolution Potential: Racemate vs. Enantiopure Forms for Stereochemical SAR

The target compound (CAS 148012-90-2) is supplied as the racemic mixture, whereas the individual (S)- and (R)-enantiomers are available under distinct CAS numbers (178153-01-0 and 714569-16-1, respectively) . This allows stepwise procurement strategies: initial screening with the cost-effective racemate, followed by enantiopure validation only if stereochemistry-dependent activity is observed. In contrast, the 3-methyl analog series likewise offers chiral forms but without the synthetic handle of the hydroxymethyl group. The 3-(hydroxymethyl)quinoxalin-2(1H)-one aromatic series is achiral at the 3-position and cannot support stereochemical SAR studies.

Chiral resolution enantiomer stereochemistry SAR

Primary Research and Industrial Application Scenarios for 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 148012-90-2)


Synthesis of Imidazo[1,5-a]quinoxaline-Based GABA-A Modulators

As documented in US Patent 05541324A1, the target compound serves as the direct precursor to imidazo[1,5-a]quinoxalines, a class of non-benzodiazepine anxiolytic and sedative/hypnotic agents. The 86% yield reductive cyclization route [1] makes this compound the optimal starting material for medicinal chemistry teams building focused libraries targeting GABA-A receptor subtypes, particularly α5-GABAA negative allosteric modulators (NAMs) for cognitive enhancement indications.

Construction of Hydroxymethyl-Functionalized Dihydroquinoxalinone Libraries for Kinase and BET Bromodomain Screening

The 3-(hydroxymethyl) substituent provides a hydrogen-bond anchor that has been exploited in BRD4-BD1 inhibitors (IC₅₀ = 650 nM for a close derivative) [2] and is structurally consistent with kinase hinge-binding motifs. Procurement of this compound enables the systematic exploration of the hydroxymethyl group as a pharmacophoric element in parallel library synthesis targeting JNK3, PLK1, and bromodomain proteins, where the LogP advantage (0.63 vs. 1.05 for the unsubstituted parent) additionally favors aqueous assay compatibility .

Stereochemical Structure-Activity Relationship (SAR) Studies via Racemate-to-Enantiomer Progression

The chiral center at C3 allows researchers to purchase the racemate (CAS 148012-90-2) for initial high-throughput screening and, upon hit identification, acquire the individual (S)- and (R)-enantiomers (CAS 178153-01-0 and 714569-16-1) for potency and selectivity comparison. This staircase procurement strategy is not feasible with the achiral 3-(hydroxymethyl)quinoxalin-2(1H)-one series and provides a cost-efficient entry into stereochemical SAR .

Late-Stage Diversification via Hydroxymethyl Oxidation or Esterification

The primary alcohol handle is susceptible to selective oxidation (to aldehyde or carboxylic acid derivatives) and esterification, enabling the generation of focused compound libraries from a single building block. This functional group versatility differentiates the compound from the 3-methyl analog, which lacks a reactive handle for further derivatization. Combined with the favorable LogP and PSA window, this makes the compound a strategically valuable node in diversity-oriented synthesis (DOS) campaigns .

Quote Request

Request a Quote for 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.